Cas no 221697-09-2 (Y1 receptor antagonist 1)

Y1 receptor antagonist 1 structure
Nome del prodotto:Y1 receptor antagonist 1
Y1 receptor antagonist 1 Proprietà chimiche e fisiche
Nomi e identificatori
-
- N-[(1R)-4-[(Aminoiminomethyl)amino]-1-[[[(1R)-1-(4-hydroxyphenyl)ethyl]amino]carbonyl]butyl]-α-phenylbenzeneacetamide
- Y1 receptor antagonist 1
- AKOS040733811
- 7NCK567YKQ
- DA-68753
- MS-29063
- N-((1R)-4-((AMINOIMINOMETHYL)AMINO)-1-((((1R)-1-(4-HYDROXYPHENYL)ETHYL)AMINO)CARBONYL)BUTYL)-.ALPHA.-PHENYLBENZENEACETAMIDE
- Ar-H040922 freebase
- (2R)-5-(diaminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]-N-[(1R)-1-(4-hydroxyphenyl)ethyl]pentanamide
- Benzeneacetamide, N-((1R)-4-((aminoiminomethyl)amino)-1-((((1R)-1-(4-hydroxyphenyl)ethyl)amino)carbonyl)butyl)-alpha-phenyl-
- UNII-7NCK567YKQ
- 221697-09-2
- HY-101704
- H 409-22
- BENZENEACETAMIDE, N-((1R)-4-((AMINOIMINOMETHYL)AMINO)-1-((((1R)-1-(4-HYDROXYPHENYL)ETHYL)AMINO)CARBONYL)BUTYL)-.ALPHA.-PHENYL-
- CS-7270
- N-((1R)-4-((Aminoiminomethyl)amino)-1-((((1R)-1-(4-hydroxyphenyl)ethyl)amino)carbonyl)butyl)-alpha-phenylbenzeneacetamide
- H-409/22
- SCHEMBL1593464
- (2R)-2-((2,2-Diphenylacetyl)amino)-5-guanidino-N-((1R)-1-(4-hydroxyphenyl)ethyl)pentanamide
-
- Inchi: InChI=1S/C28H33N5O3/c1-19(20-14-16-23(34)17-15-20)32-26(35)24(13-8-18-31-28(29)30)33-27(36)25(21-9-4-2-5-10-21)22-11-6-3-7-12-22/h2-7,9-12,14-17,19,24-25,34H,8,13,18H2,1H3,(H,32,35)(H,33,36)(H4,29,30,31)/t19-,24-/m1/s1
- Chiave InChI: AOUQZUZEYSDMEZ-NTKDMRAZSA-N
- Sorrisi: O=C(N[C@@H](C(N[C@@H](C1=CC=C(O)C=C1)C)=O)CCCNC(N)=N)C(C2=CC=CC=C2)C3=CC=CC=C3
Proprietà calcolate
- Massa esatta: 487.25833993g/mol
- Massa monoisotopica: 487.25833993g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 5
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 36
- Conta legami ruotabili: 11
- Complessità: 688
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.9
- Superficie polare topologica: 143Ų
Y1 receptor antagonist 1 Informazioni sulla sicurezza
- Condizioni di conservazione:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Y1 receptor antagonist 1 Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-101704-1mg |
Y1 receptor antagonist 1 |
221697-09-2 | 95.03% | 1mg |
¥4756 | 2023-08-31 | |
A2B Chem LLC | AX64146-1mg |
Y1 receptor antagonist 1 |
221697-09-2 | 99% | 1mg |
$464.00 | 2024-01-01 | |
ChemScence | CS-7270-1mg |
Y1 receptor antagonist 1 |
221697-09-2 | 99.69% | 1mg |
$429.0 | 2022-04-27 | |
MedChemExpress | HY-101704-1mg |
Y1 receptor antagonist 1 |
221697-09-2 | 95.03% | 1mg |
¥4756 | 2024-04-19 | |
eNovation Chemicals LLC | Y1249396-1mg |
Y1 receptor antagonist 1 |
221697-09-2 | 99% | 1mg |
$780 | 2024-06-05 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce46132-1mg |
Y1 receptor antagonist 1 |
221697-09-2 | 98% | 1mg |
¥6151.00 | 2023-09-08 | |
1PlusChem | 1P01EOSY-1mg |
Y1 receptor antagonist 1 |
221697-09-2 | 99% | 1mg |
$528.00 | 2023-12-18 |
Y1 receptor antagonist 1 Letteratura correlata
-
2. Book reviews
-
Malti Bansal,Ritu Srivastava,C. Lal,M. N. Kamalasanan,L. S. Tanwar Nanoscale, 2009,1, 317-330
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
-
Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316
221697-09-2 (Y1 receptor antagonist 1) Prodotti correlati
- 1787857-09-3(3,6-dibromo-N-(4-chloro-2,3-dihydro-1H-inden-1-yl)pyridine-2-carboxamide)
- 15216-02-1(Mercaptoethyl)trimethylammonium Iodide)
- 1031961-02-0(ethyl 2-[2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carbonyloxy]acetate)
- 1781100-57-9(2-(4-fluorophenyl)-2-methoxyethane-1-sulfonyl chloride)
- 2171949-00-9(Ethyl 1-(3-hydroxyoxetan-3-yl)cyclobutane-1-carboxylate)
- 2229453-18-1(2,2-difluoro-1-(4-hydroxyphenyl)ethan-1-one)
- 2149190-85-0(2-(4-chloro-1H-pyrazol-1-yl)-4-methylbenzaldehyde)
- 2229112-25-6(3-(1,1,2,2-tetrafluoroethoxy)azetidine)
- 851937-31-0(3-(furan-2-yl)methyl-3-2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl-1-(3-methoxyphenyl)thiourea)
- 1896013-09-4(3-(1,2,3,4-tetrahydroquinolin-6-yl)oxetane-3-carboxylic acid)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:221697-09-2)Y1 receptor antagonist 1

Purezza:99%
Quantità:1mg
Prezzo ($):1028.0